molecular formula C18H19ClFN5O2 B2561777 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide CAS No. 946259-59-2

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B2561777
CAS No.: 946259-59-2
M. Wt: 391.83
InChI Key: LJFFGFHFYJJMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C18H19ClFN5O2 and its molecular weight is 391.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play a crucial role in the regulation of cell growth and differentiation .

Mode of Action

The compound this compound interacts with its targets by binding to the active site of these kinases, thereby inhibiting their activity . This results in the disruption of signaling pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

The inhibition of these kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, and cellular differentiation . The downstream effects of these disruptions can lead to the cessation of cell growth and induction of programmed cell death .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound and its ability to reach its target sites in the body .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and the induction of apoptosis . These effects can lead to the cessation of tumor growth in cancerous cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-fluorophenyl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine-protein kinase Lyn, proto-oncogene tyrosine-protein kinase Src, and tyrosine-protein kinase Lck . These interactions are essential for modulating signal transduction pathways, which are critical for cellular communication and function.

Cellular Effects

The compound this compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling proteins, it can alter the phosphorylation status of downstream targets, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of tyrosine kinases, preventing the phosphorylation of target proteins and thereby disrupting signal transduction pathways . This inhibition can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage threshold is crucial for determining its safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect its activity and interactions with other biomolecules .

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chloro-4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN5O2/c1-18(2,3)25-16-12(9-22-25)17(27)24(10-21-16)7-6-15(26)23-11-4-5-14(20)13(19)8-11/h4-5,8-10H,6-7H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFFGFHFYJJMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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